2-Cyanobenzylzinc bromide
Overview
Description
2-Cyanobenzylzinc bromide is an organozinc compound with the chemical formula NCC6H4CH2ZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic reagent. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanobenzylzinc bromide is primarily synthesized by the reaction of 2-cyanobenzyl bromide with zinc powder in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Cyanobenzyl bromide+Zn→2-Cyanobenzylzinc bromide
The reaction mixture is heated to facilitate the formation of the organozinc compound, and the product is then purified through extraction and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyanobenzylzinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Negishi cross-coupling reactions to form carbon-carbon bonds with aryl or heteroaryl halides.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Nickel Catalysts: Used in some coupling reactions.
Solvents: THF is the most common solvent, but other organic solvents like dimethylformamide (DMF) can also be used.
Major Products
Aryl or Heteroaryl Derivatives: Formed through cross-coupling reactions.
Alcohols: Formed through addition reactions with carbonyl compounds.
Substituted Benzyl Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Cyanobenzylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Used in the preparation of functional materials with specific properties.
Biological Studies: Utilized in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of 2-cyanobenzylzinc bromide primarily involves its role as a nucleophilic reagent in cross-coupling reactions. The zinc atom in the compound facilitates the transfer of the benzyl group to an electrophilic partner, such as an aryl halide, in the presence of a palladium or nickel catalyst. This results in the formation of a new carbon-carbon bond. The general mechanism can be summarized as follows:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The this compound transfers the benzyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final product and regenerate the catalyst.
Comparison with Similar Compounds
Similar Compounds
Benzylzinc Bromide: Similar in structure but lacks the cyano group.
4-Cyanobenzylzinc Bromide: Similar but with the cyano group in the para position.
3-Cyanopropylzinc Bromide: Similar but with a different alkyl chain length.
Uniqueness
2-Cyanobenzylzinc bromide is unique due to the presence of the cyano group, which can influence the reactivity and selectivity of the compound in various reactions. The cyano group can also serve as a functional handle for further chemical modifications, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);2-methanidylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N.BrH.Zn/c1-7-4-2-3-5-8(7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRLGGRYFJXNSD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1C#N.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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